molecular formula C6H14BNO4 B1662968 2(s)-Amino-6-boronohexanoic acid CAS No. 222638-65-5

2(s)-Amino-6-boronohexanoic acid

Cat. No. B1662968
CAS RN: 222638-65-5
M. Wt: 174.99 g/mol
InChI Key: HFKKMXCOJQIYAH-YFKPBYRVSA-N
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Description

2(s)-Amino-6-boronohexanoic acid, also known as ABH, is a boron-containing amino acid derivative that has gained significant attention in the scientific community due to its unique properties. ABH has been found to have potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Medicine: Drug Development

2(s)-Amino-6-boronohexanoic acid: is explored in drug development for its potential role in creating new pharmaceutical compounds. Its unique structure could be utilized to design drugs with improved efficacy and reduced side effects. Research is ongoing to understand how this compound can be incorporated into therapeutic agents targeting various diseases .

Biochemistry: Enzyme Inhibition

In biochemistry, 2(s)-Amino-6-boronohexanoic acid is studied for its enzyme inhibition properties. It may interact with specific enzymes, potentially leading to the development of inhibitors that can regulate metabolic pathways or treat metabolic disorders .

Agriculture: Crop Protection

Agricultural research investigates the use of 2(s)-Amino-6-boronohexanoic acid in crop protection. Its boron component is known to be essential for plant growth, and the compound could help in developing new fertilizers or pesticides that are more environmentally friendly and effective .

Environmental Science: Pollution Remediation

Environmental scientists are examining 2(s)-Amino-6-boronohexanoic acid for pollution remediation. Its chemical properties might be harnessed to treat contaminated water or soil, especially in areas affected by industrial waste .

Material Science: Advanced Materials

In material science, 2(s)-Amino-6-boronohexanoic acid could contribute to the development of advanced materials. Its incorporation into polymers or coatings could enhance durability, flexibility, and other desirable properties of materials used in various industries .

Analytical Chemistry: Chemical Analysis

2(s)-Amino-6-boronohexanoic acid: is relevant in analytical chemistry for chemical analysis. It may serve as a standard or reagent in chromatography, spectrometry, or other analytical techniques to quantify or identify chemical substances .

Biomedical Research: Imaging Agents

Researchers in biomedical fields are exploring 2(s)-Amino-6-boronohexanoic acid as a potential imaging agent. Its structure could be modified to create contrast agents for MRI or other imaging modalities, aiding in the diagnosis of various health conditions .

Nanotechnology: Nanocarriers

In nanotechnology, 2(s)-Amino-6-boronohexanoic acid is being studied for its potential use in creating nanocarriers. These could be used for targeted drug delivery systems, enhancing the precision and effectiveness of treatments for diseases like cancer .

properties

IUPAC Name

(2S)-2-amino-6-boronohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKMXCOJQIYAH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430749
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(s)-Amino-6-boronohexanoic acid

CAS RN

222638-65-5
Record name 6-Borono-L-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BORONO-L-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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